3-{[(tert-butoxy)carbonyl](methyl)amino}-3-methylbutanoic acid
CAS No.: 2248319-11-9
Cat. No.: VC11990380
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248319-11-9 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 3-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12(6)11(4,5)7-8(13)14/h7H2,1-6H3,(H,13,14) |
| Standard InChI Key | GTGNCMYDMIDOIR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C(C)(C)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(C)(C)CC(=O)O |
Introduction
3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid is a synthetic organic compound widely used in pharmaceutical and chemical research. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in peptide synthesis and medicinal chemistry. This article delves into its structural properties, synthesis, applications, and potential biological activities.
Synthesis
The synthesis of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid typically involves the following steps:
-
Formation of the Boc-Protected Amine:
-
A methylamine derivative reacts with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amine.
-
-
Introduction of the Methylbutanoic Acid Moiety:
-
The Boc-protected amine undergoes alkylation or coupling with a precursor containing the methylbutanoic acid structure.
-
This synthesis is characterized by high yields and minimal side reactions due to the stability of the Boc protecting group.
Applications
The compound serves as an intermediate in various chemical and pharmaceutical processes:
-
Peptide Synthesis:
-
The Boc group protects amino functionalities during peptide bond formation, ensuring selective reactions.
-
-
Drug Development:
-
Used in the synthesis of bioactive molecules, particularly in designing enzyme inhibitors or receptor agonists.
-
-
Chemical Research:
-
Acts as a model compound for studying steric effects due to its bulky tert-butyl group.
-
Biological Activity and Safety
While specific biological activities of this compound are not extensively documented, its derivatives often exhibit pharmacological relevance:
-
Potential Uses:
-
Precursors for drugs targeting metabolic pathways or signaling molecules.
-
-
Safety Profile:
-
The compound is generally stable under standard laboratory conditions but should be handled with care due to potential irritant properties.
-
Analytical Characterization
To verify the identity and purity of 3-{(tert-butoxy)carbonylamino}-3-methylbutanoic acid, the following techniques are employed:
-
Nuclear Magnetic Resonance (NMR):
-
Proton (^1H) and Carbon (^13C) NMR spectra confirm the presence of tert-butoxycarbonyl and carboxylic acid groups.
-
-
Mass Spectrometry (MS):
-
Provides molecular weight confirmation and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Detects characteristic absorption bands for Boc (C=O stretch ~1700 cm⁻¹) and carboxylic acid groups (~1720 cm⁻¹).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Ensures purity levels exceeding 95% for research applications.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume